molecular formula C14H7N3O2 B1218280 2-Azidoanthraquinone CAS No. 49545-73-5

2-Azidoanthraquinone

Cat. No.: B1218280
CAS No.: 49545-73-5
M. Wt: 249.22 g/mol
InChI Key: HCRMBUAINHNLEN-UHFFFAOYSA-N
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Description

2-Azidoanthraquinone (CAS: 49545-73-5) is a substituted anthraquinone derivative with the molecular formula C₁₄H₇N₃O₂ and a calculated molecular weight of 249.23 g/mol . Its structure features an azido (-N₃) group at the 2-position of the anthraquinone core, which confers unique reactivity and functional utility. The compound is synthesized via a multi-step process involving Friedel-Crafts reactions, bromination, and sodium azide substitution, followed by copper-catalyzed Husigen cycloaddition for further derivatization . Notably, 2-azidoanthraquinone exhibits in vitro antitumor activity, making it a candidate for pharmaceutical research .

Properties

CAS No.

49545-73-5

Molecular Formula

C14H7N3O2

Molecular Weight

249.22 g/mol

IUPAC Name

2-azidoanthracene-9,10-dione

InChI

InChI=1S/C14H7N3O2/c15-17-16-8-5-6-11-12(7-8)14(19)10-4-2-1-3-9(10)13(11)18/h1-7H

InChI Key

HCRMBUAINHNLEN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)N=[N+]=[N-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)N=[N+]=[N-]

Other CAS No.

49545-73-5

Synonyms

2-AzAQ
2-azidoanthraquinone

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Anthraquinone Derivatives

Structural and Physicochemical Properties

The table below compares key properties of 2-azidoanthraquinone with structurally similar anthraquinone derivatives:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
2-Azidoanthraquinone 49545-73-5 C₁₄H₇N₃O₂ 249.23 Not reported Antitumor activity; click chemistry applications
2-Aminoanthraquinone 117-79-3 C₁₄H₉NO₂ 223.23 304.5 Mutagenic properties; environmental analysis standard
1-Aminoanthraquinone 82-45-1 C₁₄H₉NO₂ 223.23 251–254 Industrial dye precursor; research reagent
2-Hydroxyanthraquinone 605-32-3 C₁₄H₈O₃ 224.21 Not reported Laboratory chemical; pharmaceutical synthesis
2-Ethylanthraquinone 84-51-5 C₁₆H₁₂O₂ 236.27 Not reported Hydrogen peroxide production; low hazard profile
Key Observations:
  • Substituent Effects: The azido group in 2-azidoanthraquinone introduces a high-energy functional group, enabling reactivity in cycloaddition reactions (e.g., Husigen click chemistry) . In contrast, amino (-NH₂) and hydroxy (-OH) groups in related compounds favor hydrogen bonding, affecting solubility and thermal stability.
  • Molecular Weight: The azido derivative has a higher molecular weight (249.23 g/mol) compared to amino (223.23 g/mol) and hydroxy (224.21 g/mol) analogs due to the nitrogen-rich substituent .
  • Melting Points: 2-Aminoanthraquinone exhibits a notably high melting point (304.5°C), likely due to strong intermolecular hydrogen bonding, whereas data for the azido derivative is unreported .

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